molecular formula C7H10N2O2S B1295899 n-(2-Aminophenyl)methanesulfonamide CAS No. 37073-18-0

n-(2-Aminophenyl)methanesulfonamide

Cat. No.: B1295899
CAS No.: 37073-18-0
M. Wt: 186.23 g/mol
InChI Key: BGPNDOBOLHJJEE-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)methanesulfonamide is a sulfonamide compound with the molecular formula C7H10N2O2S. It is known for its potential therapeutic and industrial applications due to its bioactivity against certain biological targets. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methanesulfonamide group.

Scientific Research Applications

N-(2-Aminophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its bioactivity against certain biological targets, making it a potential candidate for drug development.

    Medicine: It has potential therapeutic applications due to its bioactivity.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While specific information on the mechanism of action of N-(2-Aminophenyl)methanesulfonamide was not found, sulfonamides, a class of compounds to which it belongs, are known to inhibit folate metabolism . This is a key process in bacterial growth and replication, making sulfonamides effective antibacterial agents .

Safety and Hazards

N-(2-Aminophenyl)methanesulfonamide is classified as a skin irritant and an eye irritant . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

Future Directions

N-(2-Aminophenyl)methanesulfonamide has potential applications in the synthesis of medicinally important compounds . Its use as a reagent in the synthesis of various compounds suggests that it may have future applications in pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Aminophenyl)methanesulfonamide can be synthesized through various methods. One common method involves the reduction of N-(2-nitrophenyl)methanesulfonamide using hydrogen gas in the presence of palladium on carbon as a catalyst. The reaction is typically carried out in a mixture of methanol and dichloromethane under an atmosphere of hydrogen for about 8 hours. The catalyst is then removed by filtration, and the product is obtained by evaporating the solvent and washing the residue with ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor compound can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)-N-methylmethanesulfonamide
  • Methanesulfonamide
  • N-(2-Methylthio-1-p-toluenesulfonyl)methanesulfonamide

Uniqueness

N-(2-Aminophenyl)methanesulfonamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its combination of an amino group and a methanesulfonamide group provides a balance of hydrophilic and hydrophobic properties, making it versatile in various applications .

Properties

IUPAC Name

N-(2-aminophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPNDOBOLHJJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287018
Record name n-(2-aminophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37073-18-0
Record name 37073-18-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-aminophenyl)methanesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID20287018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminophenyl)methanesulfonamide
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Synthesis routes and methods

Procedure details

To a solution of N-(2-nitrophenyl)methanesulfonamide (800 mg, 3.70 mmol) in methanol (20 mL) was added palladium on carbon (10% by weight, 394 mg, 0.37 mmol). The vessel was purged with hydrogen and then stirred for 4 hours under 1 atm of hydrogen. The reaction was filtered, concentrated and purified by chromatography to provide N-(2-aminophenyl)methanesulfonamide (600 mg, 87% yield). 1H NMR (300 MHz, DMSO-d6) δ 8.67 (bs, 1H), 7.05 (dd, J=7.8, 1.5 Hz, 1H), 6.98 (m, 1H), 6.73 (dd, J=7.8, 1.5 Hz, 1H), 6.54 (m, 1H), 5.11 (bs, 2H), 2.90 (s, 3H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
394 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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